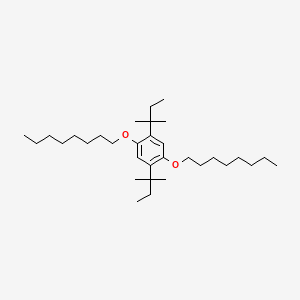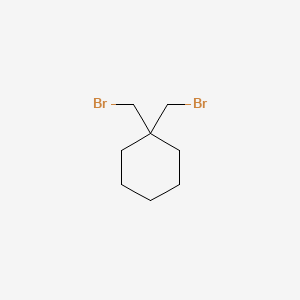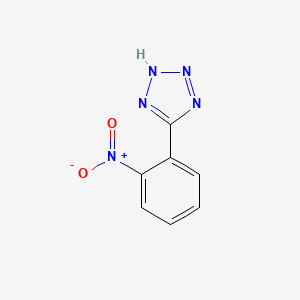
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene is an organic compound with a complex structure It is characterized by the presence of two 1,1-dimethylpropyl groups and two octyloxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene typically involves Friedel-Crafts alkylation. This reaction involves the alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the octyloxy groups.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Contains methoxy groups instead of octyloxy groups.
Uniqueness
1,4-bis(n-octyloxy)-2,5-di-tert-pentylbenzene is unique due to the presence of both 1,1-dimethylpropyl and octyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it more versatile in various applications .
Propiedades
Número CAS |
70544-46-6 |
|---|---|
Fórmula molecular |
C32H58O2 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
1,4-bis(2-methylbutan-2-yl)-2,5-dioctoxybenzene |
InChI |
InChI=1S/C32H58O2/c1-9-13-15-17-19-21-23-33-29-25-28(32(7,8)12-4)30(26-27(29)31(5,6)11-3)34-24-22-20-18-16-14-10-2/h25-26H,9-24H2,1-8H3 |
Clave InChI |
KXSIYNASVRUUQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCCCC)C(C)(C)CC |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCCCC)C(C)(C)CC |
Key on ui other cas no. |
70544-46-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)



![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)





